

Acipimox-13C2,15N2 in drug metabolism and pharmacokinetic (DMPK) studies

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Compound of Interest

Compound Name: Acipimox-13C2,15N2

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Application Notes and Protocols for Acipimox-13C2,15N2 in DMPK Studies

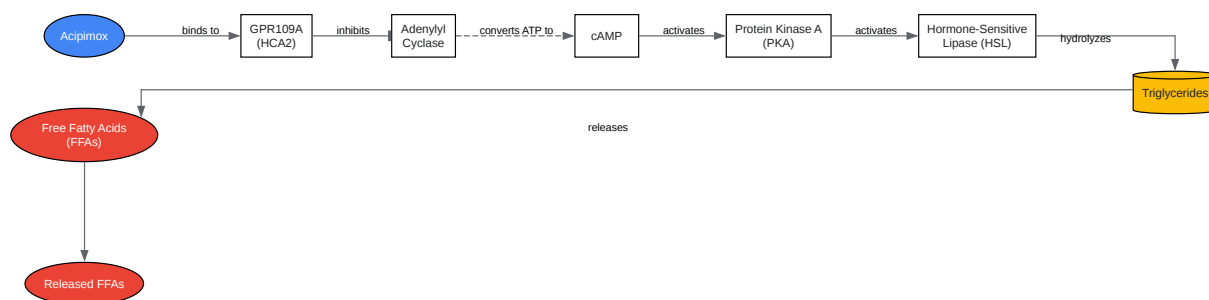
For Researchers, Scientists, and Drug Development Professionals

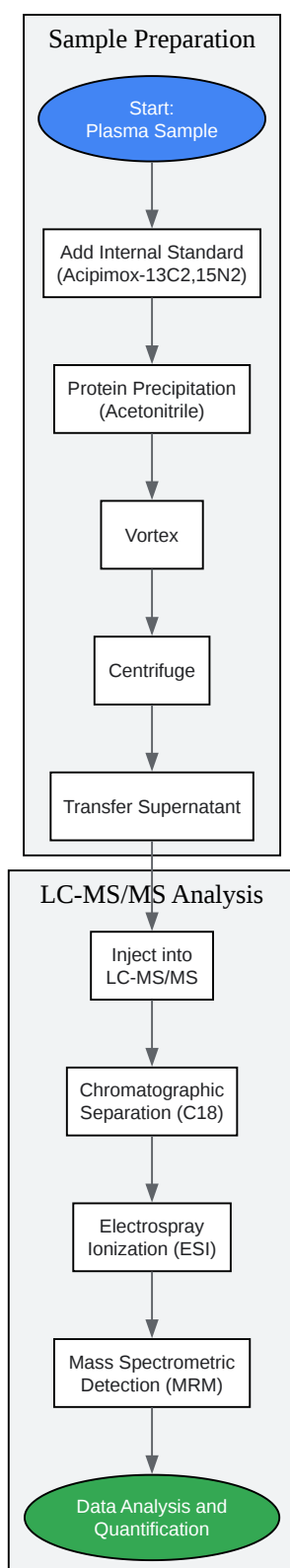
These application notes provide a comprehensive guide to the use of **Acipimox-13C2,15N2**, a stable isotope-labeled internal standard, in drug metabolism and pharmacokinetic (DMPK) studies of Acipimox. Acipimox is a lipid-lowering agent that acts as a niacin derivative.^[1] The use of a stable isotope-labeled internal standard is crucial for accurate quantification of drug candidates in biological matrices by correcting for variability in sample preparation and instrument response.^{[2][3]}

Mechanism of Action of Acipimox

Acipimox exerts its lipid-lowering effects primarily through the inhibition of lipolysis in adipose tissue.^{[1][4][5]} It is an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.^{[1][4]} The binding of Acipimox to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.^{[1][6]} This decrease in cAMP prevents the activation of protein kinase A (PKA), which is responsible for activating hormone-sensitive lipase (HSL).^{[1][6]} By inhibiting HSL activity, Acipimox reduces the breakdown of triglycerides into free fatty acids (FFAs), thereby lowering the release of FFAs into the bloodstream.^{[1][5]} This reduction in circulating FFAs leads

to decreased triglyceride synthesis in the liver and subsequent reductions in very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol.[4][5][7]





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